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Compound of Interest

Compound Name: 7-Bromooct-1-ene
CAS No.: 210292-17-4
Cat. No.: B8681102
Get Quote
. J

Executive Summary

7-Bromooct-1-ene (CsHisBr) represents a specific class of bifunctional haloalkenes used as
intermediates in cross-coupling reactions and natural product synthesis. Its mass spectrometric
(MS) signature is defined by the interplay between the terminal alkene functionality and the
secondary bromide at the C7 position.

This guide provides a mechanistic analysis of its fragmentation pattern, contrasting it with its
regioisomer (8-bromooct-1-ene) and halogen analog (7-chlorooct-1-ene).

Key Differentiators:

e Secondary Cation Stability: Unlike the primary isomer (8-bromo), 7-bromooct-1-ene exhibits
a dominant loss of the bromine radical driven by the formation of a stable secondary
carbocation.

» Alpha-Cleavage Signatures: The presence of a terminal methyl group adjacent to the
bromine (C8) allows for a diagnostic loss of methyl radical (M-15), a feature absent in the
terminal primary bromide.
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 Isotopic Pattern: The characteristic 1:1 doublet of

Br and

Br serves as the primary identification marker.

Experimental Configuration

To ensure reproducibility and valid spectral comparison, the following GC-MS conditions are
recommended. These parameters minimize thermal degradation (dehydrohalogenation) prior to

ionization.

Parameter Setting Rationale
High enough to volatilize but

Inlet Temperature 220°C low enough to prevent thermal
elimination of HBr/HCI.
Prevents detector saturation;

Injection Mode Split (20:1) haloalkenes have high
ionization cross-sections.
Non-polar stationary phase
(5% phenyl) ensures

Column DB-5ms or HP-5ms ] -
separation based on boiling
point/polarity.

) ) ) Constant flow for stable

Carrier Gas Helium (1.0 mL/min) o
retention times.
Standard EI source

lon Source Temp 230°C
temperature.

o Standard electron ionization

lonization Energy 70 eV ] ]
energy for library matching.
Captures molecular ion and

Mass Range m/z 35-300 iodine calibration standards if

used.
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Mechanistic Fragmentation Analysis

The fragmentation of 7-bromooct-1-ene is governed by three competing mechanisms: C-Br
bond cleavage, Alpha-cleavage, and Alkene-directed rearrangements.

Molecular lon & Isotopic Pattern

The molecular ion (

) appears as a doublet at m/z 190 and 192.

 Origin: The natural abundance of bromine isotopes
Br (50.7%) and
Br (49.3%) creates a distinctive 1:1 intensity ratio.

 Stability: Secondary bromides often show weak molecular ions compared to chlorides
because the C-Br bond is weaker (

285 kJ/mol) than the C-CI bond (

339 kJ/mol).

Primary Pathway: Loss of Bromine (Secondary Cation
Formation)

The most abundant high-mass fragment arises from the heterolytic cleavage of the C-Br bond.
e Mechanism:
e Observation: A strong peak at m/z 111 (

).

» Driver: The resulting positive charge is located at C7, a secondary carbocation. This is
significantly more stable than the primary cation formed by 8-bromooct-1-ene, making the
m/z 111 peak relatively more intense for the 7-isomer.
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Diagnostic Pathway: Alpha-Cleavage

Alpha-cleavage occurs at the C-C bonds adjacent to the radical site (the bromine atom).

o Pathway A (Loss of Methyl): Cleavage of the C7-C8 bond loses a methyl radical (

).

o Fragment:

o m/z:175 and 177 (retains Br pattern).

o Significance: This is diagnostic for the 7-bromo isomer. The 8-bromo isomer (terminal)
cannot lose a methyl group via alpha-cleavage.

o Pathway B (Loss of Hexenyl): Cleavage of the C6-C7 bond loses the long alkenyl chain.
o Fragment:

(bromoethyl cation).

o m/z:107 and 109.
o Significance: Confirms the

substructure.

Elimination Pathway: Loss of HBr

e Mechanism: 1,2-elimination of HBr (thermal or El-induced).
e Observation: Peak at m/z 110 (

).

o Structure: Likely forms a conjugated octadiene species (e.g., 1,6-octadiene or isomerized
1,3-octadiene).
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Comparative Analysis: Isomers & Analogs

The following table contrasts 7-bromooct-1-ene with its primary isomer and chloro-analog to
facilitate identification.

ble 1: S L Ei int C :

7-Bromooct-1-ene 8-Bromooct-1-ene 7-Chlorooct-1-ene
Feature

(Target) (Isomer) (Analog)
Molecular lon (

m/z 190/192 (1:1) m/z 190/192 (1:1) m/z 146/148 (3:1)
)

) m/z 55 or 41 m/z 41 or 55

Base Peak Candidate m/z 55 (Hydrocarbon)

(Hydrocarbon) (Hydrocarbon)
Cation Stability Secondary (Stable) Primary (Unstable) Secondary (Stable)
Diagnostic Alpha- m/z 175/177 (M - Absent (No terminal m/z 131/133 (M -
Cleavage ) methyl) )

m/z 107/109 ( m/z 93/95 ( m/z 63/65 (
Heteroatom Fragment

) ) )
Loss of Halogen (

m/z 111 (Stronger) m/z 111 (Weaker) m/z 111 (Moderate)

)

Table 2: Key Fragment lons for 7-Bromooct-1-ene
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m/z Value lon Composition Mechanism / Origin

Molecular lon (Isotope ratio

190/192
1:1)
Alpha-Cleavage: Loss of
175/ 177 Methyl (
)
111 Heterolytic Cleavage: Loss of
Br radical
110 Elimination: Loss of HBr
Alpha-Cleavage: Formation of
107 /109 ]
bromoethyl cation
69 Hydrocarbon fragment (alkenyl
chain)
Common alkene fragment (
55
series)
41 Allyl cation (Resonance

stabilized)

Visual Fragmentation Pathways

The following diagrams illustrate the specific fragmentation logic and a decision tree for
identifying these compounds.

Figure 1: Mechanistic Fragmentation of 7-Bromooct-1-
ene
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Caption: Primary fragmentation pathways for 7-bromooct-1-ene. Note the diagnostic alpha-
cleavage leading to m/z 175/177.

Figure 2: Identification Decision Tree
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Caption: Logic flow for distinguishing 7-bromooct-1-ene from its primary isomer and chloro-
analog.
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 To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of 7-Bromooct-1-ene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8681102/docs#comparative-guide-mass-
spectrometry-fragmentation-of-7-bromooct-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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